Cas no 57695-32-6 (N~2~,N~2~,N~8~,6-tetramethyl-3H-cyclohepta[1,2-d:3,4-d'']diimidazole-2,8-diamine)
![N~2~,N~2~,N~8~,6-tetramethyl-3H-cyclohepta[1,2-d:3,4-d'']diimidazole-2,8-diamine structure](https://it.kuujia.com/scimg/cas/57695-32-6x500.png)
57695-32-6 structure
Nome del prodotto:N~2~,N~2~,N~8~,6-tetramethyl-3H-cyclohepta[1,2-d:3,4-d'']diimidazole-2,8-diamine
N~2~,N~2~,N~8~,6-tetramethyl-3H-cyclohepta[1,2-d:3,4-d'']diimidazole-2,8-diamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N~2~,N~2~,N~8~,6-tetramethyl-3H-cyclohepta[1,2-d:3,4-d'']diimidazole-2,8-diamine
- paragracine
- 1H-Cyclohepta(1,2-d:3,4-d')diimidazole-2,8-diamine, N2,N2,N8,6-tetramethyl-
- 2-(Dimethylamino)-8-(methylamino)-6-methyl-1,3,7,9-tetraazacyclopent(e)azulene
- 4,N2,N8,N8-tetramethyl-1H-cyclohepta[1,2-d,3,4-d']diimidazole-2,8-diamine
- AC1L2OI1
- CHEMBL479720
- NCI60_003245
- NSC286178
- SureCN6620922
- NSC 286178
- 57695-32-6
- DTXSID30206396
- SCHEMBL6620922
- NSC-286178
- paragracine I
- 4-N,12-N,12-N,7-tetramethyl-3,5,11,13-tetrazatricyclo[8.3.0.02,6]trideca-1(10),2,4,6,8,12-hexaene-4,12-diamine
- DS-008643
- 1H-cyclohepta[1,2-d:3,4-d]diimidazole-2,8-diamine,n2,n2,n8,6-tetramethyl-
-
- Inchi: InChI=1S/C13H16N6/c1-7-5-6-8-10(18-13(15-8)19(3)4)11-9(7)16-12(14-2)17-11/h5-6H,1-4H3,(H,15,18)(H,14,16,17)
- Chiave InChI: CXHKQUKWIWQJDW-UHFFFAOYSA-N
- Sorrisi: CC1=C2C(=NC(=N2)NC)C3=C(C=C1)NC(=N3)N(C)C
Proprietà calcolate
- Massa esatta: 256.14388
- Massa monoisotopica: 256.14364454g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 19
- Conta legami ruotabili: 2
- Complessità: 322
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2
- Superficie polare topologica: 69.7Ų
Proprietà sperimentali
- Densità: 1.36
- Punto di ebollizione: 467.3°C at 760 mmHg
- Punto di infiammabilità: 236.4°C
- Indice di rifrazione: 1.711
- PSA: 69.73
N~2~,N~2~,N~8~,6-tetramethyl-3H-cyclohepta[1,2-d:3,4-d'']diimidazole-2,8-diamine Letteratura correlata
-
D. J. Faulkner Nat. Prod. Rep. 1986 3 1
-
2. Index pages
-
Wickramasinghe M. Bandaranayake Nat. Prod. Rep. 2006 23 223
-
Paul O. Guillen,Karla B. Jaramillo,Grégory Genta-Jouve,Olivier P. Thomas Nat. Prod. Rep. 2020 37 515
-
5. Index pages
57695-32-6 (N~2~,N~2~,N~8~,6-tetramethyl-3H-cyclohepta[1,2-d:3,4-d'']diimidazole-2,8-diamine) Prodotti correlati
- 2411291-29-5(2-Chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one)
- 1610471-47-0(5-(aminomethyl)-N-methylpyridine-2-carboxamide hydrochloride)
- 1268520-70-2(trans-1-tert-butoxycarbonyl-4-ethyl-pyrrolidine-3-carboxylic acid)
- 2940960-31-4(8-Bromo-3,5-dihydro-2H-4,1-benzoxathiepine)
- 1427565-86-3((1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol)
- 2168694-30-0(1-(2-chlorophenyl)bicyclo2.1.1hexane-5-carboxylic acid)
- 2138209-18-2(1H-2-Benzopyran-3-carboxaldehyde, 8-fluoro-3,4-dihydro-1-oxo-)
- 1340124-22-2(2-(2-bromoethyl)-1,4-difluorobenzene)
- 1379414-00-2(3-(4-Methoxyphenoxy)prop-2-enoic acid)
- 2763985-05-1(1-Methanesulfonyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclobutane-1-carboxylic acid)
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
